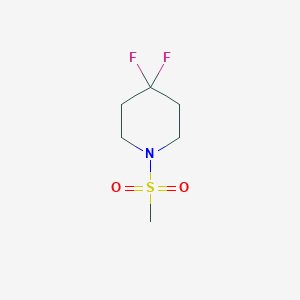

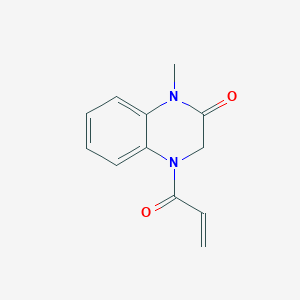

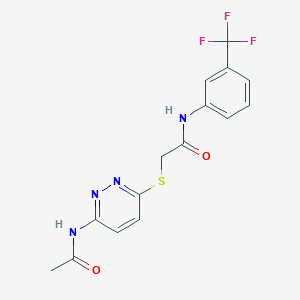

6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of dihydroquinolinone derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones is achieved through a base-promoted condensation reaction involving homophthalic anhydride and 2-(bromomethyl)-benzonitrile . Another paper describes the synthesis of 6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-4(3H)-ones and their analogs, which are noted for their phosphodiesterase inhibition and antiplatelet aggregation properties . Additionally, the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one is reported, involving steps such as allyl etherification, Claisen rearrangement, and reductive amination . These methods could potentially be adapted or serve as inspiration for the synthesis of the target molecule "6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one."

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of a new derivative of 3,4-dihydro-isoquinolin-1(2H)-one was confirmed by IR and 1H NMR . These techniques are crucial for confirming the identity and purity of the synthesized compounds and would similarly be used to analyze the structure of "6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one."

Chemical Reactions Analysis

The papers describe various chemical reactions that are key to the synthesis of dihydroquinolinone derivatives. These include condensation reactions, etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation . Additionally, a one-pot synthesis involving a multicomponent reaction followed by a Wittig reaction is reported for the synthesis of 1H-isochromenes and 1,2-dihydroisoquinolines . These reactions highlight the diverse synthetic strategies that can be employed to construct the dihydroquinolinone core and could be relevant for the synthesis of "6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one."

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinolinone derivatives are not extensively discussed in the provided papers. However, the biological activities of these compounds, such as phosphodiesterase inhibition, antiplatelet aggregation, and vasodilation, suggest that they have significant pharmacological potential . The paper on the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives also mentions antiallergic activity . These properties are important for understanding the potential applications of "6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one" and related compounds in drug development.

科学的研究の応用

Synthesis and Chemical Properties

6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one serves as a precursor in various synthetic pathways due to its unique chemical structure. For instance, it can be involved in the synthesis of lamellarin U and lamellarin G trimethyl ether through alkylation, demonstrating its utility in complex organic synthesis and highlighting its role in the creation of potentially bioactive compounds. This process allows the introduction of acid-sensitive protecting groups that would otherwise be cleaved under harsh conditions, showcasing the compound's versatility in organic synthesis (Liermann & Opatz, 2008).

Pharmacological Applications

Although specifics on 6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one itself are not directly available, related compounds have shown significant pharmacological potential. For example, derivatives within the 1,4-dihydro-2H-isoquinoline family have been noted for their coronary circulation activity and anti-arrhythmic action, suggesting potential cardiovascular applications. This indicates that structurally similar compounds like 6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one could be explored for similar therapeutic benefits (Wienecke, Fink, & Sagerer, 2005).

Antitumor and Anticancer Research

Research on isoquinoline derivatives has shown promising antitumor and anticancer properties. For instance, certain naphthalimides, a class related to isoquinolines, have undergone Phase I-II clinical trials due to their anticancer activities. This suggests that compounds like 6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one, with structural similarities, might also possess potential as antitumor agents (Mukherjee et al., 2010).

Chemical Sensing and Molecular Recognition

Isoquinoline derivatives have been employed in the development of chemosensors due to their ability to interact with metal ions. This application is significant in environmental monitoring, biochemical assays, and potentially in diagnostic applications. The structure of 6-Isopropoxy-3,4-dihydroquinolin-2(1H)-one may lend itself to such applications, given the adaptability of isoquinoline compounds in sensing technologies (Hazra et al., 2018).

特性

IUPAC Name |

6-propan-2-yloxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(2)15-10-4-5-11-9(7-10)3-6-12(14)13-11/h4-5,7-8H,3,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYFJAVHORIZIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)NC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinolin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

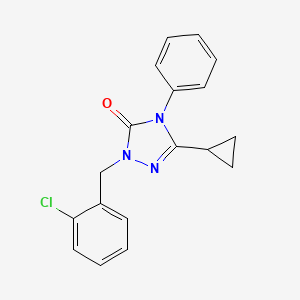

![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)

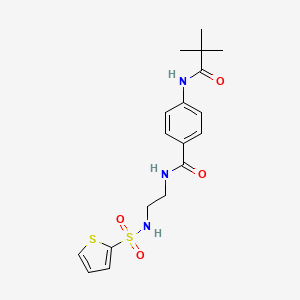

![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)

![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)

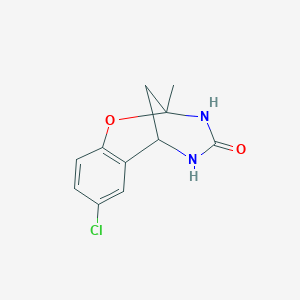

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)